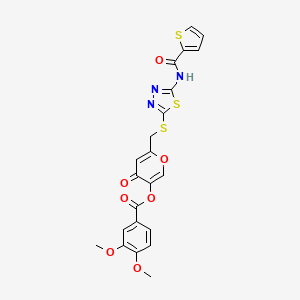
4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 3,4-dimethoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 3,4-dimethoxybenzoate is a useful research compound. Its molecular formula is C22H17N3O7S3 and its molecular weight is 531.57. The purity is usually 95%.
BenchChem offers high-quality 4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 3,4-dimethoxybenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 3,4-dimethoxybenzoate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
However, based on the structure of the compound, which includes a thiadiazole moiety, it could potentially have applications in various fields such as medicinal chemistry due to the presence of thiadiazole, which is known for its diverse biological activities. Thiadiazoles are often explored for their potential as antimicrobial, anti-inflammatory, and anticancer agents, among other pharmacological properties .
Medicinal Chemistry
Application Summary
This compound, due to the presence of a thiadiazole moiety, may have applications in medicinal chemistry, particularly as a pharmacological agent. Thiadiazoles are known for their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Methods of Application
In medicinal chemistry, such compounds are typically synthesized and then subjected to various biological assays to determine their activity. The methods would involve organic synthesis followed by in vitro and in vivo testing.
Results
If this compound exhibits significant biological activity, it could lead to the development of new medications. The results would be quantified by measuring the efficacy of the compound against specific biological targets or in disease models.
Material Science
Application Summary
Thiophene derivatives are used in material science, particularly in the development of organic semiconductors and organic light-emitting diodes (OLEDs) .
Methods of Application
The compound could be incorporated into electronic devices and tested for its electrical conductivity and luminescence properties.
Results
Successful application would result in materials with improved electronic properties, which would be quantified through electrical measurements and efficiency metrics.
Agricultural Chemistry
Application Summary
Compounds with thiadiazole structures have been explored for their herbicidal and fungicidal activities .
Methods of Application
The compound would be applied to crops or soil samples and assessed for its ability to inhibit the growth of unwanted plants or fungi.
Results
The effectiveness would be measured by the reduction in growth of the target organisms, with results presented in terms of percentage inhibition.
Antioxidant Research
Application Summary
The compound may have antioxidant properties, which are valuable in the study of oxidative stress and related diseases .
Methods of Application
It would be tested in biochemical assays that measure the ability to neutralize free radicals or prevent oxidative damage.
Results
The antioxidant capacity would be quantified using assays like DPPH or ABTS radical scavenging activity, with results expressed in IC50 values.
Analytical Chemistry
Application Summary
The compound’s unique structure could make it a candidate for use as a molecular probe or in the development of new analytical reagents .
Methods of Application
It would be used in spectroscopic studies to analyze its interaction with various analytes or to develop new chromatographic methods.
Results
The application’s success would be determined by the sensitivity and specificity of the compound in detecting or quantifying other substances.
Nanotechnology
Application Summary
Thiophene derivatives have potential applications in the creation of nanomaterials due to their conductive properties .
Methods of Application
The compound could be used to synthesize nanoparticles or nanofibers and tested for its utility in nanodevices.
Results
The outcomes would be evaluated based on the physical and chemical properties of the nanomaterials produced, such as size distribution, stability, and conductivity.
These applications are hypothetical and based on the known properties of similar compounds. Actual research would require extensive experimentation to confirm these potential uses.
Antimicrobial and Antifungal Agents
Application Summary
Thiophene derivatives have shown promise as antimicrobial and antifungal agents, which could be an application for this compound .
Methods of Application
The compound would be tested against various bacterial and fungal strains to assess its inhibitory effects.
Results
The antimicrobial activity would be measured using standard assays like MIC (Minimum Inhibitory Concentration) and compared to existing drugs like ampicillin and gentamicin.
Radioprotective Agents
Application Summary
Some thiophene derivatives exhibit radioprotective properties, which could be explored for this compound as well .
Methods of Application
The compound would be evaluated for its ability to protect cells from radiation-induced damage.
Results
The radioprotective efficacy would be quantified by assessing cell survival rates post-radiation exposure.
Analgesic and Anti-inflammatory Agents
Application Summary
The compound may serve as a lead structure for developing new analgesic and anti-inflammatory drugs .
Methods of Application
It would be subjected to pharmacological testing in animal models to evaluate pain-relieving and anti-inflammatory effects.
Results
The analgesic and anti-inflammatory activities would be determined through behavioral assays and biomarker measurements.
Antihypertensive Agents
Application Summary
Thiophene derivatives can be investigated for their potential as antihypertensive agents .
Methods of Application
The compound’s effect on blood pressure would be monitored in hypertensive animal models.
Results
The antihypertensive effect would be reported as changes in systolic and diastolic blood pressure readings.
Anxiolytic and Anamnestic Agents
Application Summary
This compound might have applications in the treatment of anxiety and memory disorders .
Methods of Application
Behavioral studies in animal models would be conducted to assess anxiolytic and memory-enhancing effects.
Results
The outcomes would be evaluated based on performance in standardized tests like the elevated plus maze for anxiety and memory recall tasks.
Anticonvulsant Agents
Application Summary
The compound could be explored for its potential use as an anticonvulsant .
properties
IUPAC Name |
[4-oxo-6-[[5-(thiophene-2-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]pyran-3-yl] 3,4-dimethoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O7S3/c1-29-15-6-5-12(8-16(15)30-2)20(28)32-17-10-31-13(9-14(17)26)11-34-22-25-24-21(35-22)23-19(27)18-4-3-7-33-18/h3-10H,11H2,1-2H3,(H,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOBSUFDUPPBPQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC2=COC(=CC2=O)CSC3=NN=C(S3)NC(=O)C4=CC=CS4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O7S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 3,4-dimethoxybenzoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

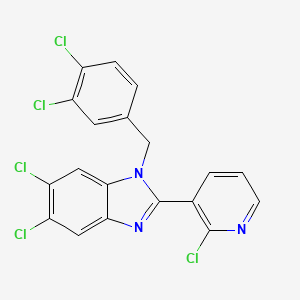
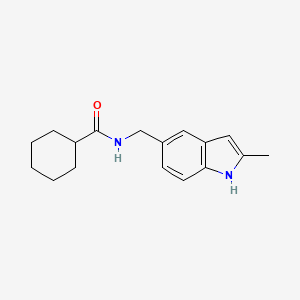
![(3-(benzyloxy)phenyl)(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone](/img/structure/B2778529.png)
![2-[(5-chlorothiophen-2-yl)sulfonyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B2778530.png)
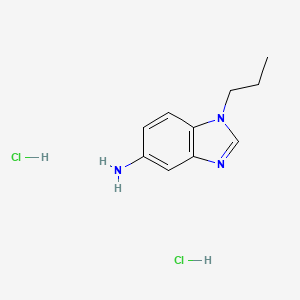
![(2E)-2-[2-(4-chlorophenyl)hydrazin-1-ylidene]-3-oxo-3-(thiophen-2-yl)propanal](/img/structure/B2778537.png)
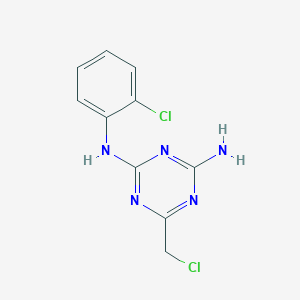
![2-(4-acetyl-2-methoxyphenoxy)-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2778541.png)
![Ethyl[2-(2-methoxyethoxy)ethyl]amine](/img/structure/B2778542.png)
![1,3-Dimethyl-8-[[methyl-(phenylmethyl)amino]methyl]-7-(2-methylpropyl)purine-2,6-dione](/img/structure/B2778543.png)
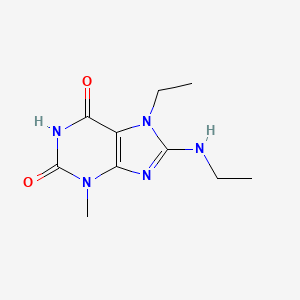
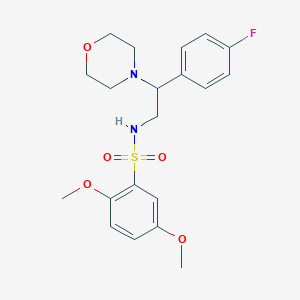
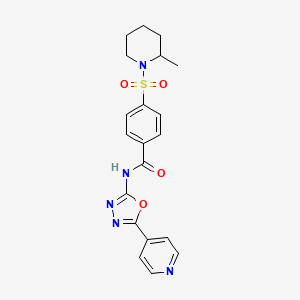
![N-{[1-methyl-5-morpholino-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-4-(trifluoromethyl)benzenecarboxamide](/img/structure/B2778547.png)